molecular formula C16H16N4O4S B10880739 N-({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide

N-({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide

Cat. No.: B10880739
M. Wt: 360.4 g/mol
InChI Key: ZXQOCUMTFIOWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a hydrazinyl group, and a carbonothioyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Thioamide Formation: The hydrazone is then reacted with carbon disulfide in the presence of a base to form the thioamide intermediate.

    Coupling with Pyridine-3-carboxylic Acid: Finally, the thioamide intermediate is coupled with pyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and thioamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be used in the development of enzyme inhibitors or receptor modulators.

Medicine

In medicine, the compound’s potential therapeutic properties could be explored. It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)benzamide
  • N-({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)thiophene-3-carboxamide

Uniqueness

Compared to similar compounds, N-({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide is unique due to the presence of the pyridine ring, which can enhance its binding affinity and specificity for certain biological targets. The combination of the pyridine ring with the hydrazinyl and carbonothioyl groups provides a distinctive chemical profile that can be exploited for various applications.

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[[(3,5-dimethoxybenzoyl)amino]carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H16N4O4S/c1-23-12-6-11(7-13(8-12)24-2)15(22)19-20-16(25)18-14(21)10-4-3-5-17-9-10/h3-9H,1-2H3,(H,19,22)(H2,18,20,21,25)

InChI Key

ZXQOCUMTFIOWOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC(=S)NC(=O)C2=CN=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.